molecular formula C7H13NO2 B2542245 (2S)-1,3,3-trimethylazetidine-2-carboxylic acid CAS No. 1860033-49-3

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid

Cat. No.: B2542245
CAS No.: 1860033-49-3
M. Wt: 143.186
InChI Key: HXNVUABYXPERHK-RXMQYKEDSA-N
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Description

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid is an organic compound with a unique four-membered azetidine ring structure. This compound is characterized by the presence of three methyl groups attached to the azetidine ring and a carboxylic acid functional group at the second position. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The azetidine ring can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1,3,3-trimethylazetidine-2-carboxamide: Similar structure with an amide group instead of a carboxylic acid.

    (2S)-1,3,3-trimethylazetidine-2-methanol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)4-8(3)5(7)6(9)10/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNVUABYXPERHK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H]1C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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